Cas no 32144-31-3 (Benzenamine,bis(2-oxiranylmethyl)-)

Benzenamine,bis(2-oxiranylmethyl)- structure
32144-31-3 structure
Product Name:Benzenamine,bis(2-oxiranylmethyl)-
CAS No:32144-31-3
MF:C12H15NO2
MW:205.253003358841
CID:306013
PubChem ID:16412
Update Time:2025-04-19

Benzenamine,bis(2-oxiranylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,bis(2-oxiranylmethyl)-
    • Aniline,bis(2,3-epoxypropyl)- (8CI)
    • Benzenamine, bis(oxiranylmethyl)- (9CI)
    • Diglycidylaniline
    • N,N-bis[(oxiran-2-yl)methyl]aniline
    • N,N-Diglycidylanilin [Czech]
    • NSC 35364
    • N-N-Diglycidylphenylamine
    • DTXSID50862832
    • N,N-Diglycidylanilin
    • NS00045399
    • Oxiranemethanamine, N-(oxiranylmethyl)-N-phenyl-
    • N,N-Di(2,3-epoxypropyl)aniline
    • WLN: T3OTJ B1NR&1- BT3OTJ
    • N,N-Bis(2,3-epoxypropyl)aniline
    • UNII-AZG5ZPK0BD
    • BRN 0182450
    • N,N-bis(oxiran-2-ylmethyl)aniline
    • Bis(oxiranylmethyl)benzenamine
    • ANILINE, BIS(2,3-EPOXYPROPYL)-
    • N,N-Diglycidiylaniline
    • Benzenamine, bis(oxiranylmethyl)-
    • EN300-1719547
    • N,N-Diglycidylaniline
    • Bis(2,3-epoxypropyl)aniline
    • N,3-epoxypropyl)aniline
    • EINECS 218-259-5
    • NSC-35364
    • 5-18-09-00470 (Beilstein Handbook Reference)
    • Aniline,N-bis(2,3-epoxypropyl)-
    • N N-DIGLYCIDYLANILINE
    • N-(Oxiranylmethyl)-N-phenyloxiranemethanamine
    • 2095-06-9
    • AZG5ZPK0BD
    • 32144-31-3
    • N, N-bis(oxiran-2-ylmethyl)aniline
    • 2-Oxiranemethanamine, N-(2-oxiranylmethyl)-N-phenyl-
    • N-(2-OXIRANYLMETHYL)-N-PHENYL-2-OXIRANEMETHANAMINE
    • ANILINE, N,N-BIS(2,3-EPOXYPROPYL)-
    • Diglycidyl aniline
    • SCHEMBL36896
    • Bis(epoxypropyl)phenylamine
    • NSC35364
    • Q27274202
    • N,N-Diglycidylphenylamine
    • Inchi: 1S/C12H15NO2/c1-2-4-10(5-3-1)13(6-11-8-14-11)7-12-9-15-12/h1-5,11-12H,6-9H2
    • InChI Key: JAYXSROKFZAHRQ-UHFFFAOYSA-N
    • SMILES: O1CC1CN(C1C=CC=CC=1)CC1CO1

Computed Properties

  • Exact Mass: 205.11035
  • Monoisotopic Mass: 205.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 28.3Ų

Experimental Properties

  • Density: 1.0958 (rough estimate)
  • Boiling Point: 343.93°C (rough estimate)
  • Refractive Index: 1.5160 (estimate)
  • PSA: 51.08

Benzenamine,bis(2-oxiranylmethyl)- Security Information

  • Safety Term:ANILINE DYES;ANILINE DYES
Recommended suppliers
ASIACHEM I&E (JIANGSU) CO., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.